(3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone
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Overview
Description
(3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H16F2N6O2 and its molecular weight is 410.385. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Routes and Derivatives : Research into compounds with similar structural components, such as furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine derivatives, highlights the utility of these molecules in synthesizing potent and selective adenosine A2a receptor antagonists, with applications in treating Parkinson's disease. These studies showcase the potential for derivatives of the given compound to serve in neurological disorder therapies (Vu et al., 2004).
- Heterocyclic System Transformation : Investigations into related furan-2-yl and pyrazoline derivatives have led to the development of compounds with significant biological activities, including anti-inflammatory and antibacterial properties. This suggests that derivatives of the mentioned compound could be explored for similar pharmacological potentials (Ravula et al., 2016).
Potential Biological Applications
- Antimicrobial Activities : Research involving the synthesis of novel 1,2,4-Triazole derivatives demonstrates the potential antimicrobial properties of compounds with similar structural frameworks. Such studies imply the compound could be a precursor in developing new antimicrobial agents (Bektaş et al., 2007).
- Anticancer and Antituberculosis Activities : Synthesis and evaluation of derivatives, such as those incorporating piperazine moieties, have shown promising anticancer and antituberculosis results. This highlights the compound's potential as a scaffold for designing drugs targeting these diseases (Mallikarjuna et al., 2014).
Mechanism of Action
Target of Action
The compound, (3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone, is a complex molecule that likely interacts with a variety of targetsIt’s known that triazole compounds, which are part of this molecule, are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with a variety of enzymes and receptors . The presence of the furan ring and the difluorophenyl group may also contribute to the compound’s biological activity.
Biochemical Pathways
Triazole compounds are known to have diverse pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . This suggests that the compound could potentially interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the triazole ring, which is known to readily bind with various enzymes and receptors in the biological system , suggests that this compound may have good absorption and distribution properties.
Result of Action
Given the diverse pharmacological activities of triazole compounds , it’s likely that this compound could have a range of effects at the molecular and cellular level.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N6O2/c21-14-4-3-13(12-15(14)22)20(29)27-9-7-26(8-10-27)18-6-5-17-23-24-19(28(17)25-18)16-2-1-11-30-16/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHVBJPJAKZIGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)C5=CC(=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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